molecular formula C8H7F4NO2 B1439115 2,4-Bis(difluoromethoxy)aniline CAS No. 22236-14-2

2,4-Bis(difluoromethoxy)aniline

Cat. No. B1439115
CAS RN: 22236-14-2
M. Wt: 225.14 g/mol
InChI Key: CESXYKBLHGWWGZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 2,4-Bis(difluoromethoxy)aniline is 225.14 . The molecular formula is C8H7F4NO2 .


Physical And Chemical Properties Analysis

The boiling point of 2,4-Bis(difluoromethoxy)aniline is 205 °C . The density is 1.272 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Chemical Reactions

An efficient scale-up synthesis process featured a one-step direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline, demonstrating its utility in the preparation of preclinical toxicology study batches for BMS-665053, a potent and selective corticotropin-releasing factor-1 receptor antagonist (Li et al., 2012). This highlights the compound's relevance in facilitating efficient synthetic routes for complex molecules.

Catalysis and Material Science

In the field of catalysis and material science, 2,4-Bis(difluoromethoxy)aniline derivatives have been employed in the synthesis of quinolines through a ruthenium-catalyzed amine exchange reaction, presenting a novel method for constructing heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Cho et al., 2000).

Fluorescent Probes and Sensors

A study designed a multiple-anchored fluorescent probe for the detection of aniline vapor, demonstrating the compound's utility in environmental monitoring and disease control through its high sensitivity and selectivity. This probe's detection capability was enhanced by the chemical reaction and photoinduced electron transfer (PET) process, underlining the compound's potential in developing highly efficient organic optoelectronic materials (Jiao et al., 2017).

Organic Synthesis

The synthetic process of novel pesticides, such as bistrifluron, involved the use of derivatives of 2,4-Bis(difluoromethoxy)aniline, showcasing its application in the agrichemical industry to produce compounds with potent growth-retarding activity against pests. This process is considered feasible for industrial production, indicating the compound's value in the synthesis of agrichemical products (An-chan, 2015).

Safety And Hazards

2,4-Bis(difluoromethoxy)aniline causes skin irritation and serious eye irritation . It may cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment/face protection, avoid getting in eyes, on skin, or on clothing, use only under a chemical fume hood, avoid breathing mist/vapors/spray, and do not ingest .

properties

IUPAC Name

2,4-bis(difluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO2/c9-7(10)14-4-1-2-5(13)6(3-4)15-8(11)12/h1-3,7-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESXYKBLHGWWGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)OC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(difluoromethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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